1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
CAS No.: 494773-06-7
Cat. No.: VC8121422
Molecular Formula: C12H14BrF2N
Molecular Weight: 290.15 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine - 494773-06-7](/images/structure/VC8121422.png)
Specification
CAS No. | 494773-06-7 |
---|---|
Molecular Formula | C12H14BrF2N |
Molecular Weight | 290.15 g/mol |
IUPAC Name | 1-[(4-bromophenyl)methyl]-4,4-difluoropiperidine |
Standard InChI | InChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2 |
Standard InChI Key | GTHJASPBYPCTML-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br |
Canonical SMILES | C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The molecule consists of a 4,4-difluoropiperidine ring substituted at the nitrogen atom with a 4-bromobenzyl group. The fluorine atoms at the 4-position of the piperidine ring introduce steric and electronic effects, while the bromine on the aromatic ring offers a site for further functionalization (e.g., cross-coupling reactions) .
Molecular Formula and Weight
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Molecular Formula: C₁₂H₁₄BrF₂N
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Theoretical Molecular Weight: Calculated as 290.15 g/mol (based on atomic masses: C=12.01, H=1.008, Br=79.90, F=19.00, N=14.01).
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Reported Molecular Weight: A discrepancy exists in the literature, with one source citing 247.71 g/mol , likely due to an error in the original data. The calculated value (290.15 g/mol) aligns with structural analogs .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 494773-06-7 | |
Molecular Formula | C₁₂H₁₄BrF₂N | |
Theoretical Molecular Weight | 290.15 g/mol | - |
Purity | 95% | |
Hazard Statements | H315, H319, H335 (Skin/Eye/Irritation) |
Synthesis and Reaction Pathways
Step | Reagents/Conditions | Purpose |
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1 | 4-Bromobenzyl bromide, K₂CO₃, CH₃CN, reflux | Alkylation of piperidine nitrogen |
2 | Purification via column chromatography | Isolate product |
Challenges
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Steric Hindrance: The difluoropiperidine ring may slow reaction rates due to reduced nucleophilicity at the nitrogen .
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Byproduct Formation: Competing reactions at the bromine site require careful temperature control .
Physical and Chemical Properties
Solubility and Stability
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Solubility: Likely soluble in organic solvents (e.g., dichloromethane, acetonitrile) based on analogs .
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Stability: Stable at room temperature but sensitive to prolonged exposure to light or moisture .
Spectroscopic Data
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¹H NMR: Aromatic protons (δ 7.3–7.6 ppm), benzylic CH₂ (δ 3.5–4.0 ppm), and piperidine protons (δ 1.5–2.5 ppm) .
Applications in Research
Medicinal Chemistry
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Drug Intermediate: The difluoropiperidine moiety is prevalent in bioactive molecules, such as dopamine D4 receptor antagonists .
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Structure-Activity Relationship (SAR) Studies: Fluorine atoms enhance metabolic stability and membrane permeability .
Material Science
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Ligand Design: The bromine atom facilitates Suzuki-Miyaura couplings to generate diverse derivatives .
Parameter | Recommendation |
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Storage | Room temperature, dry area |
Handling | Avoid inhalation/contact |
First Aid | Flush eyes/skin with water |
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